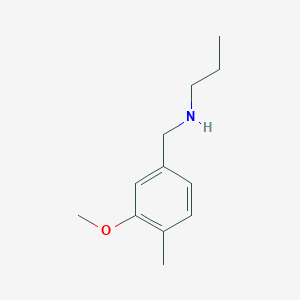 (3-Metoxi-4-metilfenil)metilamina CAS No. 1094641-71-0"
>
(3-Metoxi-4-metilfenil)metilamina CAS No. 1094641-71-0"
>
(3-Metoxi-4-metilfenil)metilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methoxy-4-methylphenyl)methyl](propyl)amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
The exact mass of the compound [(3-Methoxy-4-methylphenyl)methyl](propyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(3-Methoxy-4-methylphenyl)methyl](propyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3-Methoxy-4-methylphenyl)methyl](propyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Este compuesto ha sido estudiado por su potencial en el descubrimiento de fármacos anticancerígenos. Un compuesto relacionado, sintetizado utilizando un enfoque de modo de enlace, mostró resultados prometedores en estudios de acoplamiento molecular con un valor más negativo de energía libre de unión en comparación con el tamoxifeno, lo que sugiere una potencia de actividad citotóxica contra el cáncer de mama a través de la inhibición de ERα .
Estudios de Acoplamiento Molecular
Se utiliza en química computacional para estudios de acoplamiento molecular con el fin de predecir la interacción entre moléculas y proteínas diana, lo que es crucial en el diseño de fármacos con acciones específicas .
Actividad Biológica
(3-Methoxy-4-methylphenyl)methylamine, a compound with potential pharmacological applications, has garnered interest in recent years due to its structural similarities to other psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and behavioral effects as observed in various studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : (3-Methoxy-4-methylphenyl)methylamine
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
Biological Activity Overview
Research indicates that (3-Methoxy-4-methylphenyl)methylamine exhibits significant biological activity, particularly in the context of neurotransmitter modulation and behavioral pharmacology.
1. Pharmacodynamics
Studies have shown that this compound acts as a potent inhibitor of serotonin (5-HT) uptake. In vitro assays demonstrated that it effectively inhibits [^3H]-5-HT uptake into synaptosomes, indicating its potential as a serotonin reuptake inhibitor (SRI) . The S enantiomer has been noted for its higher potency compared to its R counterpart.
2. Receptor Interactions
The compound has been tested for its interaction with various neurotransmitter receptors. Notably, it partially substituted for LSD in specific animal models, suggesting activity at serotonin receptors, particularly the 5-HT_2A subtype . However, it did not show substitution in amphetamine-trained rats, indicating a selective action profile.
Behavioral Studies
Behavioral pharmacology studies have employed drug-discrimination paradigms to assess the effects of (3-Methoxy-4-methylphenyl)methylamine. The results indicated that:
- High Potency : The compound displayed high potency in substituting for methylenedioxy compounds in trained rats.
- Dose-Response Curves : While both enantiomers exhibited similar potencies, their dose-response curves were not parallel, suggesting differing pharmacokinetic properties .
Case Studies and Research Findings
Several case studies have explored the implications of (3-Methoxy-4-methylphenyl)methylamine in therapeutic contexts:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of 5-HT uptake with IC50 values indicating significant activity at nanomolar concentrations. |
| Study 2 | Explored behavioral effects in rodents showing altered locomotor activity consistent with serotonergic modulation. |
| Study 3 | Investigated the neurochemical profile indicating no significant alteration in monoamine levels post-administration over extended periods. |
Propiedades
IUPAC Name |
N-[(3-methoxy-4-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-7-13-9-11-6-5-10(2)12(8-11)14-3/h5-6,8,13H,4,7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDDBVSTNYAFNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














